molecular formula C17H18ClNO3 B5868575 N-(4-chlorophenyl)-3,4-diethoxybenzamide

N-(4-chlorophenyl)-3,4-diethoxybenzamide

Cat. No. B5868575
M. Wt: 319.8 g/mol
InChI Key: GXGUXYSRWQHZFR-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-3,4-diethoxybenzamide” likely belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

While specific synthesis methods for “N-(4-chlorophenyl)-3,4-diethoxybenzamide” are not available, similar compounds are often synthesized through simple Schiff base condensation reactions .

Scientific Research Applications

Organic Synthesis and Diels–Alder Reactions

N-(4-chlorophenyl)-3,4-diethoxybenzamide can serve as a precursor in organic synthesis. Specifically, it can be used to synthesize substituted N-phenylmaleimides, which are valuable intermediates in various chemical processes. Loyd D. Bastin and colleagues described a green, multi-step synthesis for N-phenylmaleimide precursors using this compound. The synthesis involves two steps: first, the reaction of maleic anhydride with a substituted aniline to form the N-phenylmaleimide, followed by a Diels–Alder reaction with 2,5-dimethylfuran. These N-phenylmaleimides find applications due to their biological properties and use as intermediates in further synthesis.

Thiadiazole Derivatives

Starting from 4-chlorobenzoic acid, N-(4-chlorophenyl)-3,4-diethoxybenzamide can be used to synthesize 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. This six-step process involves esterification, hydrazination, salt formation, and cyclization. These derivatives may have applications in various fields, including pharmaceuticals and agrochemicals .

Computational Investigations

N-(4-chlorophenyl)-3,4-diethoxybenzamide and its derivatives have been computationally investigated. For example, nicotinamide derivatives containing a chlorophenyl group were studied both theoretically and experimentally. These investigations provide insights into their properties and potential applications .

properties

IUPAC Name

N-(4-chlorophenyl)-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-3-21-15-10-5-12(11-16(15)22-4-2)17(20)19-14-8-6-13(18)7-9-14/h5-11H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGUXYSRWQHZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3,4-diethoxybenzamide

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